molecular formula C10H14FNO2S B12144328 N-butyl-2-fluorobenzene-1-sulfonamide CAS No. 5491-22-5

N-butyl-2-fluorobenzene-1-sulfonamide

Cat. No.: B12144328
CAS No.: 5491-22-5
M. Wt: 231.29 g/mol
InChI Key: KTLKHMUEDGZXFK-UHFFFAOYSA-N
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Description

N-butyl-2-fluorobenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of the fluorine atom in the benzene ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives

    Oxidation: Sulfonic acids

    Reduction: Amines

Scientific Research Applications

Chemistry: N-butyl-2-fluorobenzene-1-sulfonamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, making it a valuable tool in enzyme inhibition studies.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new antibiotics. The presence of the fluorine atom can improve the compound’s pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

  • N-tert-butyl-2-fluorobenzene-1-sulfonamide
  • N-methyl-2-fluorobenzene-1-sulfonamide
  • N-ethyl-2-fluorobenzene-1-sulfonamide

Comparison: N-butyl-2-fluorobenzene-1-sulfonamide is unique due to its butyl group, which can influence its chemical reactivity and biological activity. Compared to N-tert-butyl-2-fluorobenzene-1-sulfonamide, the butyl group provides different steric and electronic effects, potentially leading to variations in enzyme inhibition and pharmacokinetic properties. The presence of the fluorine atom in all these compounds enhances their stability and biological activity, making them valuable in various research and industrial applications.

Properties

CAS No.

5491-22-5

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

N-butyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3

InChI Key

KTLKHMUEDGZXFK-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

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